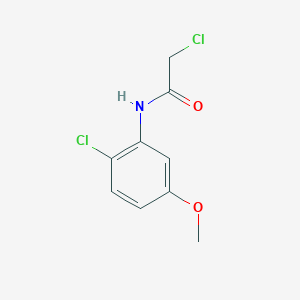
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-EG6 and is a member of the benzothiazole family of compounds.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects. In cancer cells, BTA-EG6 induces cell cycle arrest and apoptosis by inhibiting the activity of CK2. BTA-EG6 also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, BTA-EG6 protects against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BTA-EG6 is its potent anticancer activity against various cancer cell lines. BTA-EG6 also has neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of BTA-EG6 is its low solubility in water, which makes it difficult to use in in vivo studies. Another limitation is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for research on BTA-EG6. One of the future directions is to investigate the potential applications of BTA-EG6 in other fields of scientific research, such as immunology and infectious diseases. Another future direction is to develop more efficient synthesis methods for BTA-EG6 that can increase the yield and purity of the compound. Further studies are also needed to investigate the toxicity and pharmacokinetics of BTA-EG6 in vivo.
Méthodes De Synthèse
The synthesis of BTA-EG6 involves the reaction of 1-(4-fluorophenyl) ethanone with 2-(piperazin-1-yl) benzothiazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography to obtain the pure compound. The yield of BTA-EG6 obtained by this method is around 60-70%.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BTA-EG6 is in the field of cancer research. Studies have shown that BTA-EG6 has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. BTA-EG6 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2.
BTA-EG6 has also been studied for its potential applications in the field of neuroscience. Studies have shown that BTA-EG6 has neuroprotective effects against oxidative stress-induced neuronal damage. BTA-EG6 protects neurons by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Propriétés
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-14-5-7-15(8-6-14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWIKPTNXOYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)

![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588455.png)



![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)